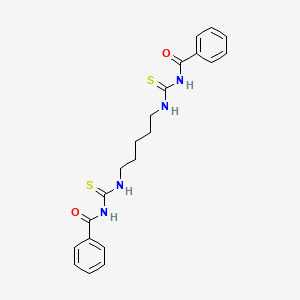

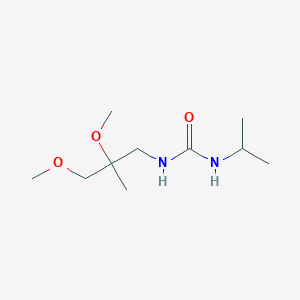

![molecular formula C22H18N2O5 B2377855 3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922082-92-6](/img/structure/B2377855.png)

3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Dopamine D2 Receptor Antagonists

The compounds can be used as selective inhibitors of the Dopamine D2 receptor . This has potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Organic Chemistry Research

These compounds are used in scientific research due to their versatility. They can enhance studies in various fields, contributing to the advancement of organic chemistry.

Pharmaceutical Chemistry

The compounds are considered to be the core of an essential class of pharmaceutically active analogues . Their synthesis is of high value in the subject of medicinal and pharmaceutical chemistry .

Antimicrobial Agents

1,4-Benzodiazepines, which are related to these compounds, are used as antimicrobial agents . This suggests potential applications of these compounds in combating microbial infections .

Anticancer Drugs

1,4-Benzodiazepines are also used as anticancer drugs . This indicates that these compounds could potentially be used in cancer treatment .

Antioxidant Activity

A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives, which are related to these compounds, have been synthesized and screened for their antioxidant activity . This suggests that these compounds could potentially have antioxidant properties .

Cytotoxicity

The same series of derivatives have also been screened for their cytotoxicity against HeLa . This indicates potential applications of these compounds in cytotoxic treatments .

BETs Inhibitors

The bromodomain and extra-terminal proteins (BETs), in particular BRD4, play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders . A series of benzomorpholinone derivatives, which are related to these compounds, were synthesized and biologically evaluated as BETs inhibitors . This suggests potential applications of these compounds as BETs inhibitors .

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in a variety of neurological processes.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it can modulate the signaling pathways associated with dopamine, leading to changes in neurological function.

Biochemical Pathways

The inhibition of the Dopamine D2 receptor affects the dopaminergic signaling pathway . This can have downstream effects on various neurological processes, including mood regulation, reward, and motor control.

Pharmacokinetics

Its unique structure suggests potential in drug discovery and development processes.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific context of its use. Given its role as a Dopamine D2 receptor inhibitor, it could potentially be used to treat a variety of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

properties

IUPAC Name |

3,4-dimethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O5/c1-27-19-9-7-13(11-20(19)28-2)21(25)23-14-8-10-17-15(12-14)22(26)24-16-5-3-4-6-18(16)29-17/h3-12H,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXUECYARBDBRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

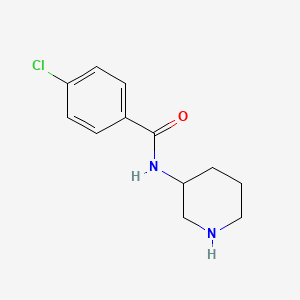

![ethyl 4-methyl-2-oxo-6-[(3,4,5-trimethoxybenzoyl)oxymethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2377774.png)

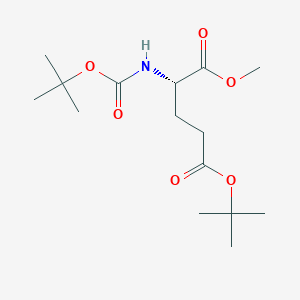

![N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2377777.png)

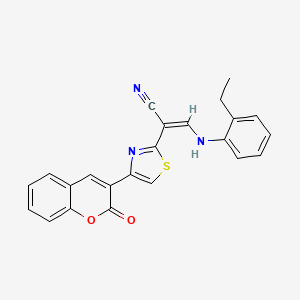

![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2377783.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2377784.png)

![N-butyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2377787.png)

![1-(4-chlorophenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2377791.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2377793.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377795.png)